5-Hydroxycytosine-13C,15N2
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Overview
Description
5-Hydroxycytosine-13C,15N2 is a stable isotope-labeled compound, specifically a labeled form of 5-Hydroxycytosine. It contains carbon-13 and nitrogen-15 isotopes, which are used as tracers in various scientific studies. This compound is primarily used in research to study the metabolic pathways and pharmacokinetics of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxycytosine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 5-Hydroxycytosine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to meet the stringent requirements of research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxycytosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction may result in the formation of reduced derivatives.
Scientific Research Applications
5-Hydroxycytosine-13C,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of chemical reactions.
Biology: Employed in studies of DNA and RNA to investigate the role of 5-Hydroxycytosine in genetic regulation and epigenetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 5-Hydroxycytosine-13C,15N2 involves its incorporation into biological molecules, where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and study design.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxycytosine: The unlabeled form of the compound.
5-Methylcytosine: Another modified form of cytosine with a methyl group.
5-Formylcytosine: A formylated derivative of cytosine.
Uniqueness
5-Hydroxycytosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in studies requiring high sensitivity and specificity.
Properties
Molecular Formula |
C4H5N3O2 |
---|---|
Molecular Weight |
130.08 g/mol |
IUPAC Name |
6-amino-5-hydroxy-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
InChI Key |
NLLCDONDZDHLCI-XZQGXACKSA-N |
Isomeric SMILES |
C1=[15N][13C](=O)[15NH]C(=C1O)N |
Canonical SMILES |
C1=NC(=O)NC(=C1O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.